molecular formula C42H59NO3PPdS- B1381005 Tbuxphos PD G3 CAS No. 1447963-75-8

Tbuxphos PD G3

Cat. No.: B1381005
CAS No.: 1447963-75-8
M. Wt: 795.4 g/mol
InChI Key: IKNBBVYTGIKLPA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tbuxphos PD G3 plays a crucial role in biochemical reactions, primarily as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s palladium center coordinates with the phosphine ligand, enhancing its catalytic activity and stability . This interaction is essential for the efficient formation of active catalytic species, which accelerates the reaction process and ensures high yields .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role as a catalyst suggests potential interactions with cellular enzymes involved in metabolic pathways. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific enzymes

Molecular Mechanism

At the molecular level, this compound exerts its effects through the coordination of its palladium center with the phosphine ligand. This coordination enhances the compound’s catalytic activity, allowing it to facilitate various cross-coupling reactions . The palladium center binds to the substrate, activating it for nucleophilic attack and subsequent bond formation . This mechanism is crucial for the efficient synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates long-term stability in solutions, maintaining its catalytic activity over extended periods . The compound’s stability in air, moisture, and thermal conditions ensures consistent performance in various experimental setups

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with any chemical compound, varying dosages may result in different biological responses. High doses of this compound could potentially lead to toxic or adverse effects, while lower doses may be more tolerable

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a catalyst in cross-coupling reactions. The compound interacts with enzymes and cofactors to facilitate the formation of carbon-carbon and carbon-heteroatom bonds . These interactions are crucial for the efficient synthesis of complex organic molecules and may influence metabolic flux and metabolite levels .

Transport and Distribution

Its high solubility in various organic solvents suggests that it can be efficiently transported and distributed within biological systems . The compound may interact with transporters or binding proteins to facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. The compound’s ability to coordinate with enzymes and proteins suggests that it may be directed to specific cellular compartments or organelles . Targeting signals or post-translational modifications could play a role in directing this compound to its site of action .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other third-generation Buchwald precatalysts like XPhos PD G3, RuPhos PD G3, and BrettPhos PD G3 .

Uniqueness: : Tbuxphos PD G3 is unique due to its high stability and solubility, which make it highly effective in a wide range of cross-coupling reactions. It also allows for lower catalyst loadings and shorter reaction times compared to other similar compounds .

Biological Activity

Introduction

Tbuxphos PD G3 is a third-generation Buchwald precatalyst recognized for its significant role in facilitating cross-coupling reactions, particularly in organic synthesis. This article delves into the biological activity of this compound, examining its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

Overview of this compound

  • Chemical Identity :
    • CAS Number : 1447963-75-8
    • Structure : Contains a palladium center coordinated with a phosphine ligand.
  • Properties :
    • Highly soluble in a range of organic solvents.
    • Exhibits air, moisture, and thermal stability, making it suitable for diverse reaction conditions.

Catalytic Role

This compound primarily acts as a catalyst in Buchwald-Hartwig cross-coupling reactions. The mechanism involves the following steps:

  • Formation of Active Catalytic Species : The palladium center coordinates with the phosphine ligand, enhancing its catalytic activity.
  • Cross-Coupling Reaction : It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds by coupling aryl halides with amines or other nucleophiles .

Biochemical Pathways

The compound's action influences several biochemical pathways by modulating enzyme activities involved in metabolic processes. Although specific cellular effects are not extensively documented, its catalytic role suggests potential interactions with various enzymes that could affect cell signaling and gene expression.

Chemical Reactions

This compound is utilized in multiple types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling
  • Heck Reaction
  • Suzuki-Miyaura Coupling
  • Stille Coupling

These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals. For instance, the compound has been shown to produce high yields in the synthesis of arylamines, which are crucial intermediates in drug development .

Case Studies

  • Pd-Catalyzed C-S Cross-Coupling :
    • A study demonstrated that using precatalysts derived from similar ligands yielded high product yields (up to 100%) under optimized conditions. This highlights the efficiency of this compound in producing aryl thioethers .
  • Fragment-Based Drug Discovery :
    • In fragment-based drug discovery (FBDD), this compound enabled the synthesis of complex molecules that serve as potential drug candidates. Its stability and efficiency allowed for lower catalyst loadings and shorter reaction times compared to other precatalysts .

Comparative Analysis

CompoundStabilitySolubilityReaction Types
This compoundHighWide rangeC-C and C-X cross-coupling
XPhos PD G3ModerateLimitedC-C cross-coupling
RuPhos PD G3HighModerateC-C and C-X cross-coupling

This table illustrates how this compound stands out due to its superior stability and solubility compared to similar compounds, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNBBVYTGIKLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59NO3PPdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447963-75-8
Record name (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tBuXPhos Pd G3 in the synthesis of the B2,N4-doped heptacene H4?

A1: this compound acts as a catalyst in the fourfold Buchwald-Hartwig coupling reaction. [] This reaction couples 2,3,6,7-tetrachloro-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene with o-phenylenediamine to form the desired B2,N4-doped heptacene H4. The catalyst facilitates the formation of carbon-nitrogen bonds by activating the reactants and enabling the coupling process.

Q2: What are the reaction conditions employed when using this compound in this specific synthesis?

A2: The research paper specifies the following reaction conditions: []

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